molecular formula C17H17ClN4O2 B11061346 2-[(4-Chlorophenyl)methyl]-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

2-[(4-Chlorophenyl)methyl]-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B11061346
M. Wt: 344.8 g/mol
InChI Key: UIDNKQFQLFHRTJ-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 3-methoxyaniline to form an intermediate, which is then reacted with a triazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell survival, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include other triazole derivatives, such as:

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C17H17ClN4O2/c1-24-15-4-2-3-14(9-15)19-10-16-20-17(23)22(21-16)11-12-5-7-13(18)8-6-12/h2-9,19H,10-11H2,1H3,(H,20,21,23)

InChI Key

UIDNKQFQLFHRTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC2=NN(C(=O)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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